molecular formula C9H8O2S B8701769 2-(methylthio)benzofuran-3(2H)-one CAS No. 51175-49-6

2-(methylthio)benzofuran-3(2H)-one

Cat. No.: B8701769
CAS No.: 51175-49-6
M. Wt: 180.23 g/mol
InChI Key: ZZLMAQGRYHRCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)benzofuran-3(2H)-one is an organic compound that belongs to the benzofuranone family. This compound is characterized by the presence of a benzofuranone core structure with a methylthio substituent at the second position. Benzofuranones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)benzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with methylthiol in the presence of a base, followed by cyclization to form the benzofuranone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzofuranones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(methylthio)benzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylthio)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylthio)benzofuran-3(2H)-one is unique due to its specific substitution pattern and the presence of the benzofuranone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

51175-49-6

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

2-methylsulfanyl-1-benzofuran-3-one

InChI

InChI=1S/C9H8O2S/c1-12-9-8(10)6-4-2-3-5-7(6)11-9/h2-5,9H,1H3

InChI Key

ZZLMAQGRYHRCTG-UHFFFAOYSA-N

Canonical SMILES

CSC1C(=O)C2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxy-1-[(methylsulfinyl)acetyl] benzene (1.5 g 0.0075m) and trifluoroacetic acid (1.5 g) are refluxed in benzene (25 ml) for one hour under nitrogen. The solvent is removed under reduced pressure to give a pale yellow oil which crystallizes on standing. Recrystallization from ethanol gave white crystals, (0.611 g 45%), m.p. 81°-82° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.